molecular formula C7H13ClN2O B2463179 1-(3-Chloropropyl)-3-methylimidazolidin-2-one CAS No. 3367-06-4

1-(3-Chloropropyl)-3-methylimidazolidin-2-one

Cat. No. B2463179
CAS RN: 3367-06-4
M. Wt: 176.64
InChI Key: QBHAQYJNTMNFSK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-methylimidazolidin-2-one, also known as CPME or Etomidate, is a potent sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and was approved for use in the United States in 1983. CPME has a unique chemical structure that allows it to selectively bind to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmitter activity in the brain.

Scientific Research Applications

Catalytic Use in Transfer Hydrogenation

1-(3-Chloropropyl)-3-methylimidazolidin-2-one has been utilized in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, demonstrating its effectiveness as a catalyst in transfer hydrogenation. These compounds have shown excellent conversions up to 99% in the transfer hydrogenation of various ketones (Aydemir et al., 2014).

Corrosion Inhibition Efficiency

A derivative of 1-(3-Chloropropyl)-3-methylimidazolidin-2-one, specifically 1-(2-ethylamino)-2-methylimidazoline, was evaluated for its corrosion inhibition efficiency in acid media. This compound was found to be a good corrosion inhibitor at different concentrations (Cruz et al., 2004).

Synthesis of Dimeric Derivatives

The compound has been involved in the formation of dimeric derivatives, like 3-pyrrolin-2-one or imidazolidine derivatives, through the slow dimerization of N-substituted aziridine-2-carboxylates. This process leads to high-yield synthesis of these derivatives (Tomilov et al., 2005).

Antibacterial Applications

Imidazolidine aryl derivatives containing the methylthio group, synthesized from 1-arylimidazolidine-2-thiones, have shown promising antibacterial activities. These compounds were found to be effective in in vitro settings against various bacterial strains, some even showing superior activity to common antibiotics (Sztanke et al., 2006).

Synthesis of Ionic Compounds

The compound has been used in the synthesis of ionic compounds. For example, 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride was prepared, leading to the development of new ionic compounds with potential catalytic applications (Kefayati et al., 2012).

Formation of Imidazolidin-2-ones

The compound has been involved in reactions leading to the formation of 4-(dichloromethylidene)-5-imino-1-methyl (phenyl)imidazolidin-2-ones, showcasing its versatility in creating novel chemical structures (Chumachenko et al., 2017).

DNA Sequence Recognition

Interestingly, a derivative of this compound, 1-methylimidazole-2-carboxamide netropsin, has been studied for its ability to bind specifically to DNA sequences, indicating potential applications in biotechnology and gene therapy (Mrksich et al., 1992).

properties

IUPAC Name

1-(3-chloropropyl)-3-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHAQYJNTMNFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-3-methylimidazolidin-2-one

CAS RN

3367-06-4
Record name 1-(3-chloropropyl)-3-methylimidazolidin-2-one
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